Arachidonamide Arachidonamide Arachidonoyl amine is a primary fatty amide resulting from the formal condensation of the carboxy group of arachidonic acid with ammonia. It has a role as a cannabinoid receptor agonist. It is functionally related to an arachidonic acid.
Brand Name: Vulcanchem
CAS No.: 85146-53-8
VCID: VC0005297
InChI: InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Molecular Formula: C20H33NO
Molecular Weight: 303.5 g/mol

Arachidonamide

CAS No.: 85146-53-8

Cat. No.: VC0005297

Molecular Formula: C20H33NO

Molecular Weight: 303.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonamide - 85146-53-8

Specification

Description Arachidonoyl amine is a primary fatty amide resulting from the formal condensation of the carboxy group of arachidonic acid with ammonia. It has a role as a cannabinoid receptor agonist. It is functionally related to an arachidonic acid.
CAS No. 85146-53-8
Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key BNBSCAZCQDLUDU-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Appearance Assay:>98%A solution in methyl acetate

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